Diethyl acetamido(hept-6-en-1-yl)propanedioate
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Overview
Description
Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is a chemical compound with the molecular formula C16H27NO5 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes an acetamido group and a hept-6-enyl chain. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-hept-6-enyl-propanedioate typically involves the reaction of diethyl malonate with an appropriate acetamido-heptenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of diethyl 2-acetamido-2-hept-6-enyl-propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-hept-6-enyl-propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-hept-6-enyl-propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hept-6-enyl chain provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-hexyl-propanedioate
- Diethyl 2-acetamido-2-pentyl-propanedioate
- Diethyl 2-acetamido-2-butyl-propanedioate
Uniqueness
Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is unique due to its hept-6-enyl chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer hydrophobic chains are required .
Properties
CAS No. |
924309-92-2 |
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Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-hept-6-enylpropanedioate |
InChI |
InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18) |
InChI Key |
JCBHTNVWHPRKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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